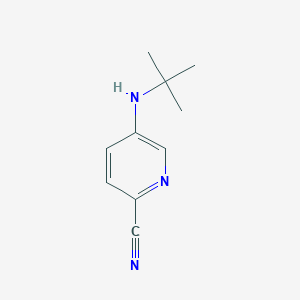

5-(Tert-butylamino)pyridine-2-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

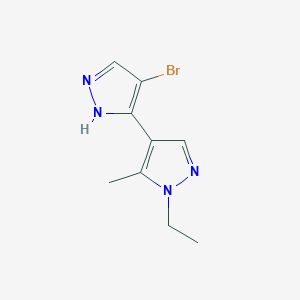

5-(Tert-butylamino)pyridine-2-carbonitrile is a chemical compound with the molecular formula C10H13N3 . It has a molecular weight of 175.23 . This compound is used for research purposes .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 175.23 . Unfortunately, other physical and chemical properties such as boiling point, melting point, and solubility were not available in the sources I found.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Applications

Research on compounds related to "5-(Tert-butylamino)pyridine-2-carbonitrile" often focuses on their synthesis and potential applications in developing new chemical entities or materials. For instance, the synthesis of fluorinated pyrrolo[2,3-b]pyridine nucleosides aims to explore novel inhibitors for enzymes like adenosine deaminase (ADA) and inosine 5'-monophosphate dehydrogenase (IMPDH), indicating their potential in medicinal chemistry (Iaroshenko et al., 2009). Furthermore, studies on the reactivity of oximino carbonates and carbamates derived from 2-pyridylacetic acid esters highlight the utility of these compounds in synthesizing pyridine-2-carbonitrile under various conditions, showcasing their versatility in organic synthesis (Kim et al., 2001).

Photophysical Properties and Sensing Applications

The photophysical properties of certain derivatives, such as Pt(II) 2,6-di(pyridin-2-yl)pyrimidin-4(1H)-one complexes, have been investigated for their potential as chromogenic and luminescent sensors for acids. These studies reveal how the protonation and deprotonation of the carbonyl oxygen on the ligand affect the complexes' electronic absorption, emission, and transient absorption spectra, suggesting applications in sensing and detection technologies (Zhang et al., 2009).

Material Science and Catalysis

In material science, nitrogen-doped carbon nanoflakes synthesized through the pyrolysis of nitrogen-containing organic compounds, including pyridine, have shown importance for electrochemical applications. These materials, characterized by their defective graphene layers and specific surface areas, demonstrate the potential for energy storage and conversion applications (Savilov et al., 2015).

Biomedical Research

On the biomedical front, multi-component synthesis of 5-C substituted 2,4-diamino-5H-chromeno[2,3-b]pyridine-3-carbonitriles from various precursors has been explored for their potential interactions with biological targets, such as the mitogen-activated protein kinase (MK). These studies underscore the compounds' relevance in drug discovery and development, particularly in designing novel therapeutic agents (Vereshchagin et al., 2017).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

5-(tert-butylamino)pyridine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-10(2,3)13-9-5-4-8(6-11)12-7-9/h4-5,7,13H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDVWUMZERAQKSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=CN=C(C=C1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[3-[[(1R,2S,3R,4R)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-(3-fluorophenoxy)-3-hydroxycyclopentyl]amino]-3-oxopropyl]carbamate](/img/structure/B2877426.png)

![2-[1-(1-Methyl-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2877430.png)

![N-(1,3-benzodioxol-5-yl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2877433.png)

![Methyl 4-(7-fluoro-2-(5-methylisoxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2877438.png)

![1-{[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B2877439.png)

![4-[(2-methoxybenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2877441.png)

![3-[4-(4-fluorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}propanamide](/img/no-structure.png)

![1-(Azepan-1-yl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2877447.png)

![8-Azaspiro[4.5]dec-2-ene;hydrochloride](/img/structure/B2877448.png)